molecular formula C22H16F6N4O3 B12368543 WNTinib

WNTinib

Cat. No.: B12368543
M. Wt: 498.4 g/mol
InChI Key: URCPDENSDRVZDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: WNTinib is synthesized using chemical libraries derived from clinical multi-kinase inhibitor scaffolds. The synthesis involves multiple steps, including the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: WNTinib undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from these reactions are intermediates and final compounds with enhanced biological activity. These products are further purified and characterized to ensure their efficacy and safety .

Scientific Research Applications

WNTinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study kinase inhibition and signal transduction pathways. In biology, it helps in understanding the role of β-catenin in cellular processes. In medicine, this compound is being investigated for its potential to treat hepatocellular carcinoma and other cancers with β-catenin mutations. In industry, it is used in the development of new therapeutic agents and drug discovery .

Mechanism of Action

WNTinib exerts its effects by inhibiting multiple kinases involved in the β-catenin signaling pathway. It specifically targets and inhibits KIT/mitogen-activated protein kinase (MAPK) signaling at multiple nodes. This inhibition leads to the nuclear translocation of the EZH2 transcriptional repressor, resulting in the selective transcriptional repression of mutant β-catenin/Wnt targets .

Comparison with Similar Compounds

WNTinib is unique compared to other multi-kinase inhibitors such as sorafenib and regorafenib. It has shown superior selectivity and efficacy in targeting β-catenin mutant hepatocellular carcinoma. Unlike other inhibitors, this compound provides a durable and selective transcriptional repression of mutant β-catenin/Wnt targets through the nuclear translocation of the EZH2 transcriptional repressor .

List of Similar Compounds:
  • Sorafenib
  • Regorafenib

These compounds also target multiple kinases but differ in their selectivity and mechanism of action compared to this compound .

Properties

Molecular Formula

C22H16F6N4O3

Molecular Weight

498.4 g/mol

IUPAC Name

4-[3-fluoro-4-[[4-(1,1,2,2,2-pentafluoroethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C22H16F6N4O3/c1-29-19(33)18-11-15(8-9-30-18)35-14-6-7-17(16(23)10-14)32-20(34)31-13-4-2-12(3-5-13)21(24,25)22(26,27)28/h2-11H,1H3,(H,29,33)(H2,31,32,34)

InChI Key

URCPDENSDRVZDE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(C(F)(F)F)(F)F)F

Origin of Product

United States

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